molecular formula C15H22ClN B1650607 1-[1-(4-Chlorophenyl)cyclobutyl]-3,4,4,4-tetradeuterio-3-(trideuteriomethyl)butan-1-amine CAS No. 1188331-25-0

1-[1-(4-Chlorophenyl)cyclobutyl]-3,4,4,4-tetradeuterio-3-(trideuteriomethyl)butan-1-amine

Cat. No. B1650607
Key on ui cas rn: 1188331-25-0
M. Wt: 258.84
InChI Key: WQSACWZKKZPCHN-UENXPIBQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08497305B2

Procedure details

As described in article (Chinese Journal of Pharmaceuticals, 2001, 32(8): 337-339), p-chlorobenzyl cyanide was condensed with 1,3-dibromopropane, cycled to give cyclobutyl intermediate, and then through Grignard reaction and reduction reaction to give title compound (56.2% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
56.2%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([CH2:6][C:7]#[N:8])=[CH:4][CH:3]=1.Br[CH2:12][CH2:13][CH2:14]Br>>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]2([CH:7]([NH2:8])[CH2:4][CH:5]([CH3:9])[CH3:6])[CH2:14][CH2:13][CH2:12]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(CC#N)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give cyclobutyl intermediate
CUSTOM
Type
CUSTOM
Details
through Grignard reaction and reduction reaction

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1(CCC1)C(CC(C)C)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 56.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08497305B2

Procedure details

As described in article (Chinese Journal of Pharmaceuticals, 2001, 32(8): 337-339), p-chlorobenzyl cyanide was condensed with 1,3-dibromopropane, cycled to give cyclobutyl intermediate, and then through Grignard reaction and reduction reaction to give title compound (56.2% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
56.2%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([CH2:6][C:7]#[N:8])=[CH:4][CH:3]=1.Br[CH2:12][CH2:13][CH2:14]Br>>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]2([CH:7]([NH2:8])[CH2:4][CH:5]([CH3:9])[CH3:6])[CH2:14][CH2:13][CH2:12]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(CC#N)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give cyclobutyl intermediate
CUSTOM
Type
CUSTOM
Details
through Grignard reaction and reduction reaction

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1(CCC1)C(CC(C)C)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 56.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08497305B2

Procedure details

As described in article (Chinese Journal of Pharmaceuticals, 2001, 32(8): 337-339), p-chlorobenzyl cyanide was condensed with 1,3-dibromopropane, cycled to give cyclobutyl intermediate, and then through Grignard reaction and reduction reaction to give title compound (56.2% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
56.2%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([CH2:6][C:7]#[N:8])=[CH:4][CH:3]=1.Br[CH2:12][CH2:13][CH2:14]Br>>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]2([CH:7]([NH2:8])[CH2:4][CH:5]([CH3:9])[CH3:6])[CH2:14][CH2:13][CH2:12]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(CC#N)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give cyclobutyl intermediate
CUSTOM
Type
CUSTOM
Details
through Grignard reaction and reduction reaction

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1(CCC1)C(CC(C)C)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 56.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08497305B2

Procedure details

As described in article (Chinese Journal of Pharmaceuticals, 2001, 32(8): 337-339), p-chlorobenzyl cyanide was condensed with 1,3-dibromopropane, cycled to give cyclobutyl intermediate, and then through Grignard reaction and reduction reaction to give title compound (56.2% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
56.2%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([CH2:6][C:7]#[N:8])=[CH:4][CH:3]=1.Br[CH2:12][CH2:13][CH2:14]Br>>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]2([CH:7]([NH2:8])[CH2:4][CH:5]([CH3:9])[CH3:6])[CH2:14][CH2:13][CH2:12]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(CC#N)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give cyclobutyl intermediate
CUSTOM
Type
CUSTOM
Details
through Grignard reaction and reduction reaction

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1(CCC1)C(CC(C)C)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 56.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.